molecular formula C17H23N3O3 B5963903 N-(3-acetamidophenyl)-1-propanoylpiperidine-4-carboxamide

N-(3-acetamidophenyl)-1-propanoylpiperidine-4-carboxamide

Cat. No.: B5963903
M. Wt: 317.4 g/mol
InChI Key: XLZDJMCGHXBCDC-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-propanoylpiperidine-4-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetamido group attached to a phenyl ring, a propanoyl group, and a piperidine ring. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-propanoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-16(22)20-9-7-13(8-10-20)17(23)19-15-6-4-5-14(11-15)18-12(2)21/h4-6,11,13H,3,7-10H2,1-2H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZDJMCGHXBCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-propanoylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 3-acetamidophenylamine with propanoyl chloride to form an intermediate, which is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1-propanoylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-acetamidophenyl)-1-propanoylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-propanoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-N-(3-phenylpropyl)oxamide: This compound shares a similar acetamidophenyl group but differs in its overall structure and properties.

    3-Acetamidophenol: Another related compound with an acetamidophenyl group, but lacking the piperidine and propanoyl moieties.

Uniqueness

N-(3-acetamidophenyl)-1-propanoylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a variety of reactions and interact with different molecular targets, making it a versatile compound in scientific research.

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